5-Bromo-2-methylphenyl chloroformate
Description
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3 |
InChI Key |
HRUKFSDNKOEUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Bromination
- Reagents : Bromine (Br₂) in acetic acid or dichloromethane, with FeBr₃ or AlBr₃ as a catalyst.
- Conditions :
- Temperature: 0–25°C
- Reaction time: 4–12 hours
- Workup: Quenching with NaHSO₃, extraction, and recrystallization.
- Yield : 60–75% (extrapolated from analogous brominations in).
Regioselective Bromination
To enhance para-selectivity, directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) or Grignard reagents may be employed, followed by quenching with Br₂.
Chloroformate Esterification
Conversion of 5-bromo-2-methylphenol to the target chloroformate follows established protocols for phenyl chloroformate synthesis:
Method A: Phosgene Route
- Reagents :
- Phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in anhydrous CH₂Cl₂ or THF.
- Base: Pyridine or DMAP (4-dimethylaminopyridine) to scavenge HCl.
- Conditions :
- Temperature: −10°C to 25°C (slow addition to minimize side reactions).
- Reaction time: 2–6 hours.
- Workup: Washing with brine, drying (Na₂SO₄), and solvent evaporation.
- Yield : 80–90% (theoretical, assuming optimal conditions).
Method B: Triphosgene Alternative
Triphosgene offers safer handling with comparable efficiency:
- Molar ratio : 1:1.5 (phenol:triphosgene).
- Solvent : CH₂Cl₂ or toluene.
- Catalyst : DMAP (10 mol%).
- Yield : 75–85%.
Process Optimization and Scalability
Industrial-scale production (e.g., 70 kg/batch as in) would require:
- Continuous flow systems for bromination to enhance safety and regioselectivity.
- In situ quenching of excess phosgene/triphosgene to minimize hazardous waste.
- Crystallization purification using hexane/ethyl acetate mixtures for high-purity isolates.
Comparative Data Table
| Parameter | Method A (Phosgene) | Method B (Triphosgene) |
|---|---|---|
| Reagent Cost | Low | Moderate |
| Safety | High risk | Moderate risk |
| Reaction Time | 2–4 h | 4–6 h |
| Yield | 80–90% | 75–85% |
| Scalability | Challenging | Feasible |
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution: 5-Bromo-2-methylphenyl chloroformate readily undergoes nucleophilic substitution reactions with amines to form carbamates and with alcohols to form carbonate esters. [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{R-NH}_2 \rightarrow \text{5-Bromo-2-methylphenyl carbamate} + \text{HCl} ] [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{R-OH} \rightarrow \text{5-Bromo-2-methylphenyl carbonate} + \text{HCl} ]
-
Hydrolysis: In the presence of water, 5-Bromo-2-methylphenyl chloroformate hydrolyzes to form 5-Bromo-2-methylphenol and carbon dioxide. [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{H}_2\text{O} \rightarrow \text{5-Bromo-2-methylphenol} + \text{CO}_2 + \text{HCl} ]
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form carbamates.
Alcohols: React with 5-Bromo-2-methylphenyl chloroformate to form carbonate esters.
Water: Hydrolyzes the compound to form phenol and carbon dioxide.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Phenol: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylphenyl chloroformate is used as a reagent in organic synthesis for the introduction of protective groups and the formation of carbamates and carbonate esters. It is also used in the derivatization of polar compounds for analysis by gas chromatography/mass spectrometry.
Biology and Medicine: In biological research, 5-Bromo-2-methylphenyl chloroformate is used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals, including intermediates for the synthesis of drugs and other bioactive molecules. It is also used in the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications to introduce protective groups or modify biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Differences
- Ethyl Chloroformate (C₃H₅ClO₂, MW 108.5 g/mol): An aliphatic chloroformate with a simple ethyl group. Lacks aromaticity, leading to faster hydrolysis rates and lower thermal stability compared to aromatic derivatives .
- Benzyl Chloroformate (C₈H₇ClO₂, MW 170.6 g/mol): Aromatic with a benzyl group. Similar to 5-bromo-2-methylphenyl but lacks bromine and methyl substituents, resulting in reduced steric hindrance and electrophilicity .
- Phenyl Chloroformate (C₇H₅ClO₂, MW 156.6 g/mol): A simple aromatic chloroformate. The absence of bromine and methyl groups reduces its molecular weight and alters reactivity in nucleophilic substitutions .
- Used in API synthesis due to moderate reactivity .
Physical and Chemical Properties
Key Observations :
Toxicity and Handling
- Ethyl Chloroformate : LD₅₀ (rat, oral) = 205 mg/kg; corrosive, requires ventilation and protective gear .
- Benzyl Chloroformate : Corrosive, causes severe skin/eye damage; explosive when decomposed .
- 5-Bromo-2-methylphenyl Chloroformate : Expected higher toxicity due to bromine content. Requires stringent controls for inhalation and dermal exposure. Storage in cool, dry conditions to prevent decomposition .
Biological Activity
5-Bromo-2-methylphenyl chloroformate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
5-Bromo-2-methylphenyl chloroformate is characterized by the following chemical structure:
- Molecular Formula : C9H8BrClO2
- Molecular Weight : 251.51 g/mol
- CAS Number : 5-Bromo-2-methylphenyl chloroformate does not have a widely recognized CAS number but is often referenced in literature regarding chloroformates.
The biological activity of 5-Bromo-2-methylphenyl chloroformate primarily involves its role as an electrophilic agent. Chloroformates are known to react with nucleophiles, which can lead to the modification of proteins and other biomolecules. This reactivity can result in various biological effects, including:
- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, chloroformates can inhibit their function.
- Cellular Signaling Modulation : The compound may influence signaling pathways by altering protein interactions.
Antimicrobial Properties
Research has indicated that compounds similar to 5-Bromo-2-methylphenyl chloroformate exhibit antimicrobial activity. For instance, studies have shown that certain chloroformates can inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Cytotoxic Effects
In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For example, a study examining the cytotoxicity of various chloroformates found that they could induce apoptosis in leukemia cells, indicating a possible therapeutic application in oncology.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo-2-methylphenyl chloroformate | HL-60 (leukemia) | Not specified | Induction of apoptosis |
| Similar chloroformate | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
Case Studies
-
Cytotoxicity in Leukemia Cells
A study focused on the differentiation-inducing effects of small molecules on acute myeloid leukemia (AML) cells highlighted that certain compounds with structural similarities to 5-Bromo-2-methylphenyl chloroformate were able to upregulate differentiation markers and reduce cell viability significantly . These findings suggest that modifications to the chloroformate structure could enhance its efficacy against cancer cells. -
Antibacterial Activity
Another investigation into the antibacterial properties of related compounds demonstrated that chloroformates could effectively inhibit the growth of Gram-positive bacteria. The study emphasized the need for further exploration into how structural variations affect antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR for 5-Bromo-2-methylphenyl chloroformate is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Effects : The presence of bromine and methyl groups can significantly affect the compound's reactivity and selectivity towards biological targets.
- Electrophilicity : The electrophilic nature of the chloroformate group allows for interaction with nucleophilic sites on proteins, leading to potential therapeutic effects.
Q & A
Q. How are AEGL values derived for chloroformates, and what uncertainties exist?
- Methodological Answer : AEGL-1 to AEGL-3 tiers are based on animal lethality (LC50) and time-concentration thresholds. For example, AEGL-3 for benzyl chloroformate uses mouse RD50 data adjusted by interspecies and intraspecies uncertainty factors (10x each). Critically assess data quality using the NRC’s SOPs, noting gaps in developmental toxicity or long-term exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
